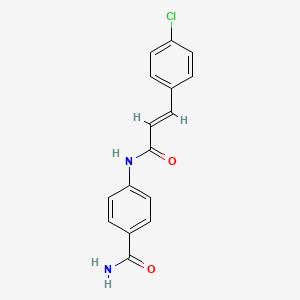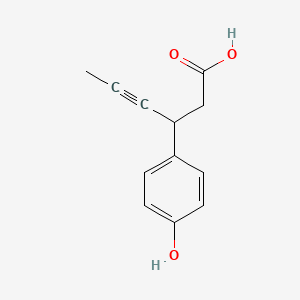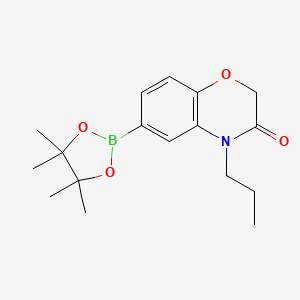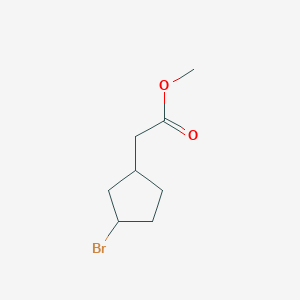![molecular formula C19H17N5O3 B2649333 N-Furan-2-ylmethyl-2-(4-oxo-1-p-tolyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide](/img/structure/B2649333.png)
N-Furan-2-ylmethyl-2-(4-oxo-1-p-tolyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a furan ring, a pyrazolo[3,4-d]pyrimidine ring, and an acetamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Attached to this is a pyrazolo[3,4-d]pyrimidine ring, which is a fused ring system containing two nitrogen atoms . Finally, there is an acetamide group, which consists of a carbonyl group (C=O) attached to a nitrogen atom .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the reactivity of its functional groups. The furan ring, for example, is aromatic and therefore relatively stable, but can undergo electrophilic aromatic substitution reactions . The pyrazolo[3,4-d]pyrimidine ring and the acetamide group may also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the nature of its functional groups. For example, the presence of the polar acetamide group could influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Synthesis of Heterocyclic Compounds: The compound has been utilized in the synthesis of various heterocyclic compounds, including 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, which are important in medicinal chemistry and drug design (El-Essawy & Rady, 2011).
- Decarboxylative Claisen Rearrangement Reactions: It has been used in decarboxylative Claisen rearrangement reactions to yield various heteroaromatic products, indicating its versatility in organic synthesis (Craig, King, Kley, & Mountford, 2005).
- Synthesis of Spiro-lactams and Polysubstituted Pyrroles: The compound has been key in synthesizing spiro-lactams and polysubstituted pyrroles, showcasing its role in expanding the synthetic applications of furan and pyrrole derivatives (Peng, Li, Wang, Liu, & Yin, 2016).
Biological Activities
- Antimicrobial and Anticancer Activities: Derivatives of the compound have shown significant antimicrobial and anticancer activities, highlighting its potential in developing new therapeutic agents (Zaki, Al-Gendey, & Abdelhamid, 2018).
- Antinociceptive and Anti-Inflammatory Properties: Thiazolopyrimidine derivatives, closely related to the compound, have exhibited notable antinociceptive and anti-inflammatory activities (Selvam, Karthik, Palanirajan, & Ali, 2012).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-13-4-6-14(7-5-13)24-18-16(10-22-24)19(26)23(12-21-18)11-17(25)20-9-15-3-2-8-27-15/h2-8,10,12H,9,11H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMOWEZJJOSHHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2649255.png)
![(2Z)-N-(2-chlorophenyl)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2649259.png)
![5-[2-hydroxy-3-(1H-imidazol-1-yl)propyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2649260.png)





![2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2649270.png)
![4,4,4-Trifluoro-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2649271.png)

![N-(1-Cyanoethyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]sulfonylthiophene-2-carboxamide](/img/structure/B2649273.png)
